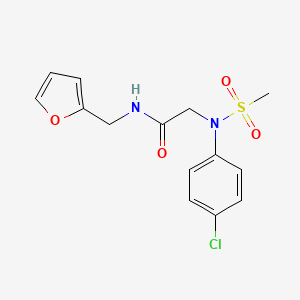
N-(2-hydroxyethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea, also known as HMBT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea in biological systems is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. By inhibiting PTPs, this compound may disrupt cellular signaling pathways, leading to cell death or other physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been investigated for its potential use as a fluorescent probe for imaging biological systems, due to its high photostability and fluorescence quantum yield.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-hydroxyethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea in lab experiments is its high purity and stability, which allows for reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its potential applications in biomedical research.
Orientations Futures
There are several future directions for the study of N-(2-hydroxyethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea. One direction is to further investigate its mechanism of action in biological systems, which may lead to the development of novel therapeutic agents. Another direction is to explore its potential applications in other fields, such as material science and catalysis. Additionally, the development of new synthesis methods for this compound may lead to improved yields and purity, which may facilitate its use in various applications.
Méthodes De Synthèse
N-(2-hydroxyethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea can be synthesized through a reaction between 2-hydroxyethyl isocyanate and 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid. The resulting product is then treated with phenyl isocyanate to obtain this compound. This synthesis method has been optimized to produce this compound with high purity and yield.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea has been extensively studied for its potential applications in various fields, including material science, catalysis, and biomedical research. In material science, this compound has been used as a building block for the synthesis of functionalized polymers and dendrimers. In catalysis, this compound has been used as a ligand for transition metal complexes, which have shown promising catalytic activities in various reactions. In biomedical research, this compound has been investigated for its potential use as an anticancer agent and as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-20-15-8-7-12(11-14(15)18-19-20)17-16(23)21(9-10-22)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGFPKRHKBHXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)N(CCO)C3=CC=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5158276.png)
![3-[(3,5-dimethylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5158279.png)

![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)

![N-[2-(1-piperidinyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5158317.png)
![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)

![ethyl 2-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5158329.png)
![2-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B5158337.png)
![1,3,7-trimethyl-8-[4-(4-nitrophenyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5158351.png)

![4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5158362.png)
![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)